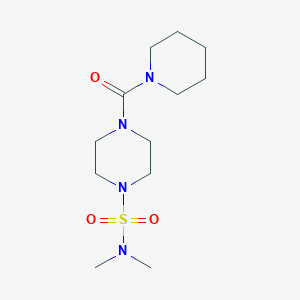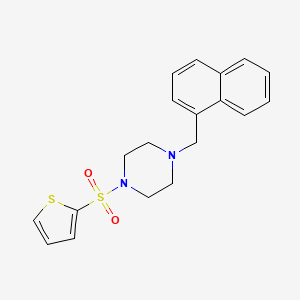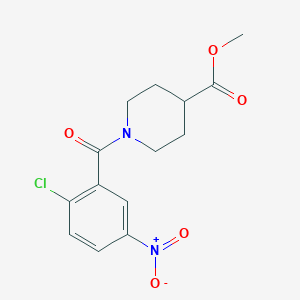![molecular formula C16H15NO B5879335 3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5879335.png)
3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one, also known as MPA, is a chemical compound that belongs to the family of synthetic cathinones. It is a designer drug that has been used recreationally and has gained popularity in recent years. MPA is a powerful stimulant that affects the central nervous system and has been linked to several adverse effects.
Mecanismo De Acción
3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one acts as a dopamine reuptake inhibitor, which means that it blocks the reuptake of dopamine in the brain. This leads to an increase in the levels of dopamine in the brain, which results in a feeling of euphoria and increased energy. 3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one also acts as a norepinephrine reuptake inhibitor, which contributes to its stimulant effects.
Biochemical and Physiological Effects:
The use of 3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one has been linked to several adverse effects. These include increased heart rate, blood pressure, and body temperature. 3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one can also cause dehydration, muscle cramps, and insomnia. Long-term use of 3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one has been linked to addiction, psychosis, and other mental health disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one has several advantages in laboratory experiments. It is a potent dopamine and norepinephrine reuptake inhibitor, which makes it a useful tool for studying the effects of these neurotransmitters on the brain. However, the use of 3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one in laboratory experiments is limited by its potential for abuse and its adverse effects on the body.
Direcciones Futuras
Future research on 3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one should focus on its potential therapeutic applications and its effects on the brain. Studies should be conducted to determine the optimal dosage and duration of treatment for 3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one. Additionally, research should be conducted to identify potential side effects and ways to mitigate them. Finally, studies should be conducted to determine the potential for abuse and addiction with long-term use of 3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one.
Conclusion:
In conclusion, 3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one is a powerful stimulant that has gained popularity in recent years. It has been the subject of several scientific studies due to its potential therapeutic applications. 3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one acts as a dopamine and norepinephrine reuptake inhibitor, which contributes to its stimulant effects. However, the use of 3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one is limited by its potential for abuse and its adverse effects on the body. Future research on 3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one should focus on its potential therapeutic applications and its effects on the brain.
Métodos De Síntesis
The synthesis of 3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one is a complex process that involves several chemical reactions. The most common method used to synthesize 3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one is the Friedel-Crafts reaction. In this reaction, acetophenone is reacted with 2-methylphenylamine in the presence of aluminum chloride. The resulting product is then treated with propionic anhydride to obtain 3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one. Other methods of synthesis have also been reported, including the use of sodium cyanoborohydride and acetic anhydride.
Aplicaciones Científicas De Investigación
3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have an affinity for the dopamine transporter, which makes it a potential treatment for attention deficit hyperactivity disorder (ADHD). 3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one has also been studied for its potential use in the treatment of depression and anxiety disorders. Additionally, 3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one has been used as a research tool to study the effects of dopamine on the brain.
Propiedades
IUPAC Name |
(E)-3-(2-methylanilino)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-13-7-5-6-10-15(13)17-12-11-16(18)14-8-3-2-4-9-14/h2-12,17H,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGQHNHPIXRPTP-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC=CC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N/C=C/C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[(2-methylphenyl)amino]-1-phenylprop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-fluorophenyl)-N'-[2-(4-hydroxyphenyl)ethyl]thiourea](/img/structure/B5879262.png)



![1-benzyl-2-[(4-chlorobenzyl)thio]-1H-imidazole](/img/structure/B5879305.png)

![2-(4-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5879319.png)


![N-ethyl-3,5-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5879342.png)
![N-[4-(ethylthio)phenyl]-2-phenylacetamide](/img/structure/B5879348.png)
![1-[(4-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5879352.png)
![2-({[(phenylacetyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5879367.png)